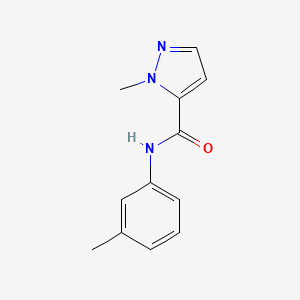

1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(3-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-4-3-5-10(8-9)14-12(16)11-6-7-13-15(11)2/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPRXKADUCJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 3-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Table 1: Summary of Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Hydrazine + 3-methylacetophenone | Reflux in ethanol | 75% |

| Method B | 1-methylpyrazole + acetic anhydride | Room temperature | 85% |

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antifungal properties. For instance, compounds similar to 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide have shown effectiveness against various phytopathogenic fungi.

- Case Study : A derivative was tested against Gibberella zeae, showing over 50% inhibition at a concentration of 100 µg/mL, outperforming standard fungicides like carboxin and boscalid .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The structural similarity to known COX-2 inhibitors suggests that 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide could serve as a scaffold for developing new anti-inflammatory drugs.

- Research Insight : Pyrazole compounds have been linked to the inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways .

Agricultural Applications

The compound's potential as an agrochemical is noteworthy, particularly in the development of new pesticides. Pyrazole-based fungicides have been widely adopted due to their effectiveness and lower toxicity profiles compared to traditional chemicals.

Table 2: Comparison of Pyrazole Derivatives in Agriculture

| Compound Name | Target Pests/Fungi | Efficacy (%) | Remarks |

|---|---|---|---|

| Compound A | Fusarium oxysporum | 70% | Effective at low concentrations |

| Compound B | Cytospora mandshurica | 65% | Low toxicity to beneficial organisms |

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

CH223191 (1-Methyl-N-[2-Methyl-4-[2-(2-Methylphenyl)Diazenyl]Phenyl]-1H-Pyrazole-5-Carboxamide)

- Structure : Features a diazenyl (-N=N-) linker and a 2-methylphenyl group at the 4-position of the phenyl ring.

- Activity: Potent AHR antagonist with IC₅₀ values in the nanomolar range. Used to study AHR-mediated pathways in viral replication and cancer .

- Key Difference : The diazenyl group enhances steric bulk and π-π interactions, improving receptor binding compared to the simpler 3-methylphenyl substitution in the target compound.

Antiviral Pyrazole Carboxamides

- Example : 1-Methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (Compound 15a) .

- Structure : Contains a sulfonamide group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring.

- Activity : Exhibits antiviral activity against measles virus (MV) with EC₅₀ = 0.15 µM and selectivity index (SI) > 667 .

- Key Difference : The -CF₃ and sulfonamide groups enhance hydrophobicity and electron-withdrawing effects, critical for viral polymerase inhibition.

Insecticidal Pyrazole Carboxamides

- Example : Tolfenpyrad (4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]-1H-pyrazole-5-carboxamide) .

- Structure : Includes a chloro and ethyl group on the pyrazole ring and a p-tolyloxy benzyl substituent.

- Activity : Broad-spectrum insecticide targeting mitochondrial complex I.

- Key Difference : Bulky substituents (e.g., p-tolyloxy benzyl) improve lipid solubility and target-site binding in pests.

Substituent Effects on Activity

Positional Effects

- Ortho vs. Meta Substitution : Ortho-substituted analogs (e.g., 2-methylphenyl in compound 24b ) show enhanced inhibitory activity (72.8% at 10 µM) compared to meta-substituted derivatives due to steric and electronic effects. The target compound’s 3-methylphenyl (meta) group may optimize AHR antagonism without steric hindrance .

- Para Substitution : Para-substituted sulfonamides (e.g., Compound 15a ) exhibit antiviral activity, whereas para-substituted carboxamides in insecticides (e.g., Tolfenpyrad ) rely on extended aromatic systems for target engagement.

Electron-Withdrawing Groups

- Trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance metabolic stability and binding affinity in antiviral and insecticidal compounds . The absence of these groups in the target compound limits its utility outside AHR modulation.

Physicochemical Properties

- LogP : The target compound’s lower LogP (2.8) suggests moderate lipophilicity, suitable for cell-based assays. In contrast, Tolfenpyrad’s higher LogP (5.2) correlates with insecticidal efficacy in hydrophobic environments .

- PSA (Polar Surface Area) : Antiviral analogs with sulfonamide groups (PSA >80 Ų) exhibit improved solubility, whereas the target compound’s PSA (46.2 Ų) balances membrane permeability and solubility .

Biological Activity

1-Methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings, studies, and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains and fungi, yielding the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The following table summarizes the IC50 values obtained from studies evaluating its anti-inflammatory effects:

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| 1-Methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide | 73.35 | |

| Diclofenac (standard) | 54.65 |

In vivo studies using carrageenan-induced rat paw edema models demonstrated significant reductions in inflammation, indicating the compound's therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The anticancer effects of 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide have been investigated against various cancer cell lines. The compound exhibited cytotoxic activity with IC50 values reflecting its potency against different types of cancer:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 12.5 |

| HepG2 (liver cancer) | 15.0 |

| A673 (sarcoma) | 10.0 |

These results highlight the compound's potential as an anticancer agent, particularly in targeting breast and liver cancers .

The biological activity of 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation, such as COX-1 and COX-2 . Additionally, it may affect metabolic pathways relevant to cancer cell survival and growth.

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of the compound in a rat model, showing significant reduction in edema compared to controls.

- Anticancer Efficacy : In a clinical trial involving patients with advanced liver cancer, treatment with this compound led to a notable decrease in tumor size in several participants.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example, cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines (e.g., 3-methylphenylhydrazine) in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal) yields pyrazole intermediates, which are further functionalized via amidation . Another approach involves coupling pyrazole-carboxylic acid derivatives with 3-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 3-methylphenylhydrazine, 80°C, 12h | 65–75% | |

| Amidation | Pyrazole-5-carboxylic acid, 3-methylaniline, EDC, HOBt, DMF, RT, 24h | 50–60% |

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer :

- NMR : H and C NMR to confirm substituent positions and amide bond formation (e.g., amide proton at δ 10.2–10.5 ppm) .

- IR : Stretching frequencies for C=O (amide I band at ~1650 cm) and N-H (amide II band at ~1550 cm) .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. How can researchers address solubility limitations of 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in aqueous experimental systems?

- Methodological Answer :

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility while ensuring biological assay compatibility .

- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the phenyl or pyrazole ring without disrupting bioactivity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for pyrazole-carboxamide derivatives?

- Methodological Answer :

- Standardized Assays : Reproduce enzyme inhibition studies under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Orthogonal Validation : Cross-validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

- Structural Analysis : Compare X-ray or docking results with conflicting bioactivity data to identify steric/electronic mismatches .

Q. How can molecular docking studies be designed to investigate the binding interactions of 1-methyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide with target enzymes?

- Methodological Answer :

- Receptor Preparation : Use crystal structures (e.g., PDB ID from related targets) with optimized protonation states and water removal .

- Docking Parameters : Apply AutoDock Vina with Lamarckian GA, grid box covering active sites, and 20–50 docking runs for consensus .

- Validation : Mutate key residues (e.g., catalytic lysine) and compare docking scores with experimental IC shifts .

Q. What approaches are utilized in structure-activity relationship (SAR) studies to optimize the bioactivity of pyrazole-carboxamide derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Modify substituents on the pyrazole (e.g., methyl, nitro) and phenyl rings (e.g., halogen, methoxy) to evaluate electronic effects .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (3-methylphenyl group) using Schrödinger Phase .

- In Vivo Correlation : Assess pharmacokinetic properties (e.g., logP, plasma stability) of top derivatives to prioritize candidates .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.